Aminoferrocene, for HPLC derivatization, >=98.0% (T)
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Overview
Description
Aminoferrocene is an organometallic compound with a unique structure and properties. It consists of two cyclopentadienyl rings connected to an iron atom, with an amino group attached to one of the rings. This compound is known for its stability, thermal resistance, and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing aminoferrocene involves the reaction of zinc cyclopentadienyl and ferric chloride to form ferrous chloride, which then reacts with ammonium salt to produce aminoferrocene . Another method includes the nitration of ferrocene followed by reduction to obtain aminoferrocene .
Industrial Production Methods: Industrial production of aminoferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aminoferrocene undergoes various chemical reactions, including:
Oxidation: Aminoferrocene can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert aminoferrocene back to its ferrocene form.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like nitronium ions or halogens are employed under controlled conditions.
Major Products:
Oxidation: Ferrocenium ions.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
Scientific Research Applications
Aminoferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions due to its stability and reactivity.
Medicine: Explored for its use in drug delivery systems and as a component in redox-active drugs.
Industry: Utilized in the production of flame retardants, photovoltaic materials, and as a component in molecular magnets
Mechanism of Action
Aminoferrocene exerts its effects through various mechanisms:
Reactive Oxygen Species (ROS) Production: In cancer cells, aminoferrocene derivatives generate ROS, leading to oxidative stress and cell death.
Mitochondrial Membrane Potential Reduction: Aminoferrocene compounds can reduce mitochondrial membrane potential, disrupting cellular energy production.
Targeting Specific Cellular Pathways: Some derivatives are designed to target specific cellular pathways, enhancing their selectivity and efficacy.
Comparison with Similar Compounds
Aminoferrocene can be compared with other similar compounds such as:
Ferrocene: The parent compound of aminoferrocene, known for its stability and use in various chemical reactions.
Nitroferrocene: A derivative of ferrocene with a nitro group, used in different chemical applications.
Ferrocenecarboxylic Acid: Another ferrocene derivative with a carboxylic acid group, used in the synthesis of various organic compounds.
Uniqueness: Aminoferrocene stands out due to its unique combination of stability, reactivity, and versatility in both chemical reactions and scientific applications. Its ability to generate ROS and target specific cellular pathways makes it a promising compound in medical research .
Properties
Molecular Formula |
C10H11FeN |
---|---|
Molecular Weight |
201.05 g/mol |
InChI |
InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H; |
InChI Key |
JETZZOFQXXBFDQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)N.[Fe] |
Origin of Product |
United States |
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